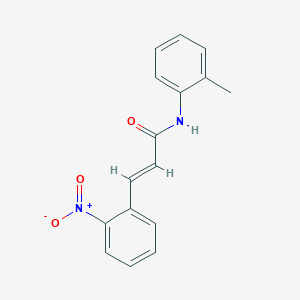![molecular formula C16H13Cl2N3O2 B15016747 2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B15016747.png)
2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes both chloro and methyl groups attached to a phenyl ring, as well as a hydrazinecarbonyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-chloro-2-methylphenylhydrazine with 3-chlorobenzaldehyde under acidic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate is then subjected to cyclization under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular processes.
Affecting cell membranes: Altering membrane permeability and signaling pathways.
Comparaison Avec Des Composés Similaires
N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can be compared with other similar compounds, such as:
N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide: Similar structure but different functional groups.
N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide: Contains a hydroxy group instead of a hydrazinecarbonyl group.
The uniqueness of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C16H13Cl2N3O2 |
|---|---|
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
N-(4-chloro-2-methylphenyl)-N'-[(E)-(3-chlorophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-7-13(18)5-6-14(10)20-15(22)16(23)21-19-9-11-3-2-4-12(17)8-11/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+ |
Clé InChI |
YWSXRLVTXGDGCC-DJKKODMXSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline](/img/structure/B15016670.png)

![2-(4-Nitroanilino)-4-[(1-phenylethylidene)hydrazino]-6-(3,4-xylidino)-1,3,5-triazine](/img/structure/B15016680.png)
![N-(4-chlorophenyl)-4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonamide](/img/structure/B15016689.png)
![2-[(4-Methylphenyl)amino]-N'-[(1E,2E,4E)-5-phenylpenta-2,4-dien-1-ylidene]acetohydrazide](/img/structure/B15016710.png)

![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15016717.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15016719.png)
![4-bromo-2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B15016721.png)
![4,4'-oxybis{N-[4-(octyloxy)phenyl]benzamide}](/img/structure/B15016723.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine](/img/structure/B15016727.png)
![N-cyclopentyl-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B15016735.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B15016740.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B15016743.png)
